molecular formula C10 H17 N7 O7 S B000013 Gonyautoxin V CAS No. 64296-25-9

Gonyautoxin V

Cat. No. B000013
CAS RN: 64296-25-9
M. Wt: 379.35 g/mol
InChI Key: JKKCSFJSULZNDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of GTX V and related toxins has been a subject of research to facilitate the preparation of these complex molecules for further study. A notable approach described a stereoselective synthesis process of (+)-gonyautoxin 3, which shares a heteroatom-rich, tricyclic core with GTX V, highlighting the potential for synthesizing these toxins in the laboratory. This synthesis utilized a Rh-catalyzed amination reaction, offering a pathway to access the structure of GTX V and other PSPs (Mulcahy & Du Bois, 2008).

Molecular Structure Analysis

GTX V and its structural analysis have been closely examined, revealing that it is a derivative of saxitoxin and neosaxitoxin with a sulfonatocarbamoyl moiety. This structural identification provides a foundation for understanding the molecular interactions and the basis of its neurotoxicity. The detailed structure of GTX V was elucidated from isolates of the tropical dinoflagellate Pyrodinium bahamense var. compressa (Harada, Oshima, & Yasumoto, 1982).

Chemical Reactions and Properties

The transformation of GTX V into more potent toxins, such as saxitoxin, through chemical reactions has been assessed. This transformation process involves the reductive transformation of GTX V into saxitoxin by thiols, highlighting the potential changes in toxicity through environmental or biological processes (Sato, Sakai, & Kodama, 2000).

Physical Properties Analysis

Studies on the stability of GTX V in acidic solutions have provided insights into its physical stability, important for both storage and analysis. These studies have shown that GTX V exhibits varying degrees of stability under different storage conditions, with implications for the handling and analysis of samples contaminated with PSP toxins (Louzao et al., 1994).

Chemical Properties Analysis

The specificity and selectivity of molecular interactions involving GTX V have been explored through the development of analytical methods, such as aptamers and molecularly imprinted polymers, that target GTX V. These studies contribute to the understanding of GTX V's chemical properties and offer routes to detect and quantify this toxin in environmental and biological samples. One approach detailed the successful selection and optimization of an aptamer that binds with high affinity and specificity to GTX V, highlighting advancements in toxin detection technologies (Gao et al., 2016).

Scientific Research Applications

  • GTXs, including Gonyautoxin V, suppress impulse conduction along motor nerves and inhibit end plate potential (EPP) in neuromuscular transmission (Chimi, Katsuda, Taba, & Niiya, 1987).

  • The synthesis of gonyautoxins, such as (+)-gonyautoxin 3, is important for preparing other naturally occurring paralytic shellfish poisons and their analogues (Mulcahy & Du Bois, 2008).

  • Gonyautoxin 2/3 injections into the anal sphincter cause immediate relaxation and a significant decrease in anal tone, indicating potential therapeutic applications (Garrido et al., 2004).

  • Gonyautoxin V and VI, due to their carbamoyl N-sulfate conjugation, are hypothesized to interact on the surface of excitable membranes (Shimizu, Kobayashi, Genenah, & Oshima, 1984).

  • Gonyautoxin 2/3 epimers permeate the intestine through a paracellular pathway, causing a modest decrease in transepithelial resistance (Torres et al., 2007).

  • Gonyautoxin has been reported to be safe and effective in healing acute and chronic anal fissures (Garrido et al., 2007).

  • Gonyautoxins V and VI are identified as paralytic shellfish toxins isolated from the tropical dinoflagellate Pyrodinium bahamense var. compressa (Harada, Oshima, & Yasumoto, 1982).

  • Gonyautoxins and tetrodotoxin have been compared for their effects on cardiovascular function in rabbits, with GTXs causing more transient cardiovascular actions (Katsuda, Taba, & Chimi, 1984).

  • Gonyautoxin infiltration is safe and effective in treating chronic tension-type headache, with a significant portion of patients responding and experiencing immediate pain relief (Lattes et al., 2009).

properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)/t4-,5-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKCSFJSULZNDN-HGRQIUPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214520
Record name Gonyautoxin 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gonyautoxin V

CAS RN

64296-25-9, 122139-78-0
Record name Gonyautoxin 5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64296-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gonyautoxin V
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, sulfo-, C-(((3aS,4R,10aS)-2,6-diamino-3a,4,9,10-tetrahydro-10,10-dihydroxy-1H,8H-pyrrolo(1,2-c)purin-4-yl)methyl) ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonyautoxin 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gonyautoxin� V from dinoflagellate
Source European Chemicals Agency (ECHA)
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Record name GONYAUTOXIN V
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
T Harada, Y Oshima, T Yasumoto - Toxicon, 1984 - Elsevier
Transformation of gonyautoxin V, a paralytic shellfish toxin of low lethality, to highly potent saxitoxin in the stomach was assessed by incubation in gastric juices. Only 8–15% of the toxin …
Number of citations: 25 www.sciencedirect.com
JE Stewart - Harmful algae, 2011 - Elsevier
… carbamate representatives, gonyautoxin V (GTXV also known as B1) and C1/C2. These trials showed that only the N-sulfamoyl carbamate toxin, gonyautoxin V enhanced the rate and …
Number of citations: 1 www.sciencedirect.com
T Harada, Y Oshima, T Yasumoto - Agricultural and Biological …, 1982 - jstage.jst.go.jp
… Comparison of PMRData of Saxitoxin, Gonyautoxin V, Neosaxitoxin and Gonyautoxin VI … Comparison of CMR Data of Saxitoxin and gonyautoxin v Chemical shifts in ppmdownfield …
Number of citations: 104 www.jstage.jst.go.jp
M ASAKAWA, M TAKAGI - 北海道大學水産學部研究彙報, 1983 - eprints.lib.hokudai.ac.jp
… %), gonyautoxin V (2… gonyautoxin V, which is known to be specific to the western part of Japan, was detected, it was also concluded that low toxic components other than gonyautoxin V …
Number of citations: 4 eprints.lib.hokudai.ac.jp
Y Shimizu, WE Fallon, JC Wekell… - Journal of Agricultural …, 1978 - ACS Publications
… Both samples are found to contain gonyautoxin-I, gonyautoxin-II, gonyautoxin-III, gonyautoxin-IV, gonyautoxin-V, and a new PSP poison. In addition, theHaines sample contains minor …
Number of citations: 41 pubs.acs.org
G Usup, DM Kulis, DM Anderson - Natural toxins, 1994 - Wiley Online Library
… Neosaxitoxin (NEO) and gonyautoxin V (GTX5) made up 80 mole percent or more of the cellular toxin content and saxitoxin (STX), GTX6 and decarbamoylsaxitoxin (dcSTX) made up …
Number of citations: 126 onlinelibrary.wiley.com
Y Oshima, LJ Buckley, M Alam… - … and Physiology Part C …, 1977 - academia.edu
1. Three new toxins (gonyautoxin-IV, gonyautoxin-V, and neosaxitoxin) have been isolated from cultured Gonyaulax tamarensis cells bringing the total number of paralytic shellfish …
Number of citations: 96 www.academia.edu
原田孝子, 大島泰克, 安元健, 神谷久男 - 日本水産学会誌, 1982 - jlc.jst.go.jp
… 3a), neo saxitoxin (neoSTX) and STX comprised 78% of the toxicity and gonyautoxin V (GTX5) and a novel component tentatively coded as PBT1 the rest of it. The Pyrodinium sample …
Number of citations: 2 jlc.jst.go.jp
T HARADA - academia.edu
… Transformation of gonyautoxin V, a par al yt ic shel lfi sh t oxi n of l owl et hal ity, to hi ghl y pot ent saxi t oxi nint he st omach was assessed by i ncubat i on in gast ricj ui ces . Onl y 8- 15…
Number of citations: 0 www.academia.edu
T HARADA, Y OSHIMA, T YASUMOTO - Agricultural and Biological …, 1982 - jlc.jst.go.jp
… Comparison of PMRData of Saxitoxin, Gonyautoxin V, Neosaxitoxin and Gonyautoxin VI … Comparison of CMR Data of Saxitoxin and gonyautoxin v Chemical shifts in ppmdownfield …
Number of citations: 5 jlc.jst.go.jp

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